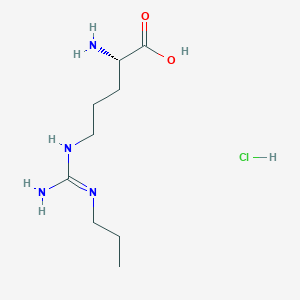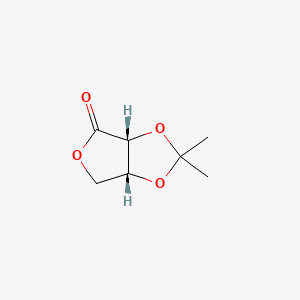![molecular formula C8H10F2O2 B2681411 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2361636-46-4](/img/structure/B2681411.png)
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group. This compound is notable for its unique structural features, which include a bicyclo[4.1.0]heptane framework. The molecular formula of this compound is C8H10F2O2, and it has a molecular weight of 176.16 g/mol .
準備方法
The synthesis of 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by a chiral tertiary amine. This reaction proceeds under mild and operationally simple conditions, allowing for the enantioselective formation of the desired bicyclic structure . Industrial production methods for this compound may involve similar cycloaddition reactions, optimized for large-scale synthesis.
化学反応の分析
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique structure makes it a valuable tool for studying the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways influenced by its fluorine atoms and carboxylic acid group. The fluorine atoms can enhance the compound’s stability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets .
類似化合物との比較
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the position and number of fluorine atoms.
7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid: This compound has fluorine atoms at different positions, leading to variations in chemical reactivity and properties.
The uniqueness of this compound lies in its specific fluorine substitution pattern and the resulting effects on its chemical and biological properties.
特性
IUPAC Name |
2,2-difluorobicyclo[4.1.0]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQFYKURCDGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
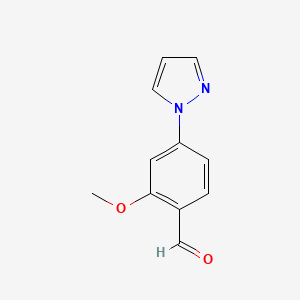
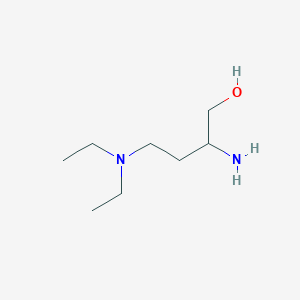
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)
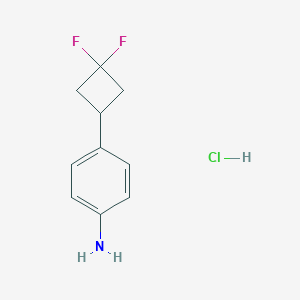
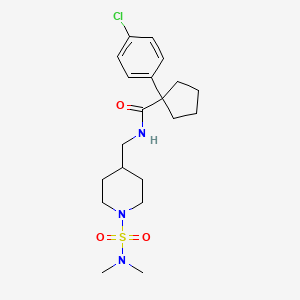
![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)
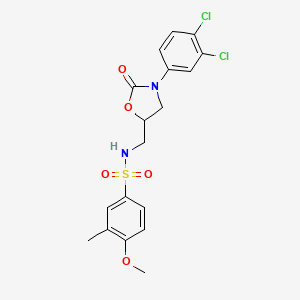
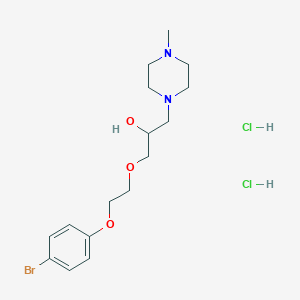
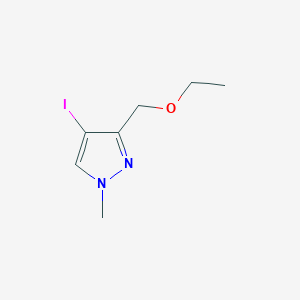
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)
![tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate](/img/structure/B2681347.png)
![1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2681348.png)
